
(meso-Tetraphenylporphyrinato)palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (meso-Tetraphenylporphyrinato)palladium typically involves the reaction of tetraphenylporphyrin (H2TPP) with a palladium salt, such as palladium(II) acetate or palladium(II) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions. For example, H2TPP and palladium(II) acetate can be refluxed in chloroform at 90°C for 12 hours under an inert atmosphere to yield the desired complex .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: (meso-Tetraphenylporphyrinato)palladium undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, such as the Wacker-type oxidation of alkenes to ketones.
Reduction: The compound can participate in reduction reactions, often facilitated by the palladium center.
Substitution: Ligand substitution reactions are common, where the axial ligands on the palladium can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or benzoquinone as oxidants, often in the presence of co-catalysts like phenylsilane.
Reduction: Hydrogen gas or hydride donors in the presence of suitable solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ketones are commonly formed, while in substitution reactions, the products vary based on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
(meso-Tetraphenylporphyrinato)palladium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (meso-Tetraphenylporphyrinato)palladium exerts its effects involves the central palladium ion facilitating various chemical transformations. In catalytic processes, the palladium center undergoes cycles of oxidation and reduction, enabling the activation of substrates and the formation of products. In biological applications, the compound can interact with cellular components, such as DNA, leading to cytotoxic effects through mechanisms like oxidative stress .
Vergleich Mit ähnlichen Verbindungen
(meso-Tetraphenylporphyrinato)platinum: Similar in structure but with a platinum center, often used in similar catalytic and therapeutic applications.
(meso-Tetraphenylporphyrinato)iron: Used as a catalyst in oxidation reactions, particularly in biomimetic systems.
(meso-Tetraphenylporphyrinato)copper: Known for its catalytic properties in oxidation and coupling reactions.
Uniqueness: (meso-Tetraphenylporphyrinato)palladium is unique due to the specific reactivity and catalytic properties imparted by the palladium center. It offers distinct advantages in certain oxidation and coupling reactions compared to its analogs with different metal centers .
Eigenschaften
Molekularformel |
C44H28N4Pd |
|---|---|
Molekulargewicht |
719.1 g/mol |
IUPAC-Name |
palladium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI-Schlüssel |
XKZUJMVAIVMVLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



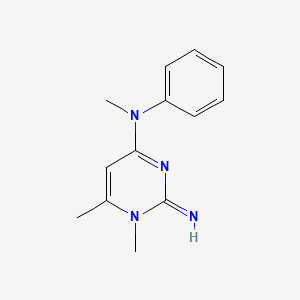
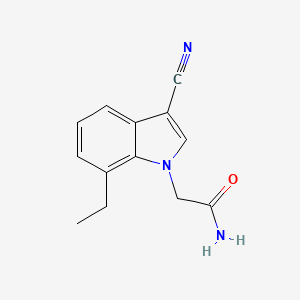
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
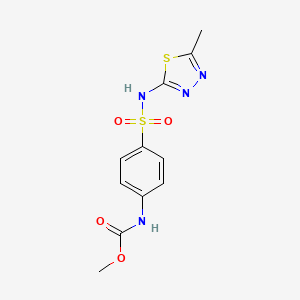
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
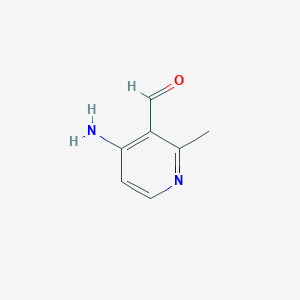
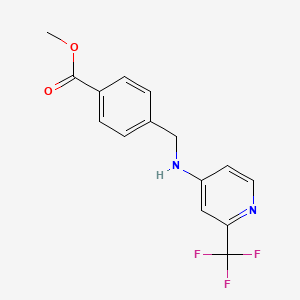
![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

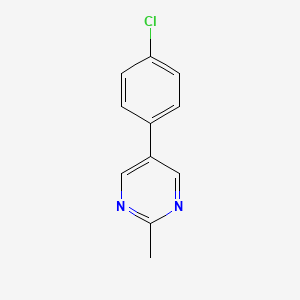

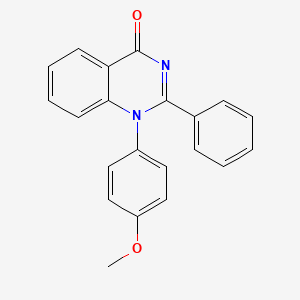
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
